molecular formula C16H29BrN2S3 B2734188 2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole CAS No. 128016-40-0

2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole

Cat. No.: B2734188
CAS No.: 128016-40-0
M. Wt: 425.51
InChI Key: TVZFIMLTWZTGLJ-UHFFFAOYSA-N
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Description

2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromoethyl and dodecylsulfanyl groups attached to the thiadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazide and carbon disulfide under acidic conditions.

    Introduction of the Bromoethyl Group: The bromoethyl group can be introduced via nucleophilic substitution reactions using 2-bromoethanol or 2-bromoethylamine as starting materials.

    Attachment of the Dodecylsulfanyl Group: The dodecylsulfanyl group can be attached through a thiol-ene reaction, where dodecanethiol reacts with an alkene precursor under radical initiation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromoethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethyl derivatives.

    Substitution: Aminoethyl or thioethyl derivatives.

Scientific Research Applications

2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. The dodecylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can lead to the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chloroethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole
  • 2-[(2-Bromoethyl)sulfanyl]-5-(octylsulfanyl)-1,3,4-thiadiazole
  • 2-[(2-Bromoethyl)sulfanyl]-5-(hexadecylsulfanyl)-1,3,4-thiadiazole

Uniqueness

2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole is unique due to the specific combination of bromoethyl and dodecylsulfanyl groups, which impart distinct chemical reactivity and physical properties

Properties

IUPAC Name

2-(2-bromoethylsulfanyl)-5-dodecylsulfanyl-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29BrN2S3/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-18-19-16(22-15)21-14-12-17/h2-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZFIMLTWZTGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC1=NN=C(S1)SCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29BrN2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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